molecular formula C23H28BrNO5 B186023 Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 4529-13-9

Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B186023
CAS RN: 4529-13-9
M. Wt: 478.4 g/mol
InChI Key: UWYWQNXNSGBCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the hexahydroquinoline family of compounds and has been shown to have promising results in various scientific research studies.

Mechanism Of Action

Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 works by inhibiting the activity of Rho GTPases and PAK, which are involved in various cellular processes. Rho GTPases play a crucial role in cell proliferation, migration, and invasion, while PAK is involved in neuronal signaling. By inhibiting the activity of these proteins, Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 can potentially prevent or treat various diseases.

Biochemical And Physiological Effects

Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of Rho GTPases and PAK, which can potentially prevent or treat various diseases. Additionally, Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 is that it has been extensively studied for its potential therapeutic applications in various scientific research studies. However, one of the limitations of Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 is that it can be difficult to synthesize, which can limit its availability for lab experiments.

Future Directions

There are several future directions for the study of Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864. One potential direction is to further investigate its potential therapeutic applications in various diseases such as cancer and neurological disorders. Additionally, further research is needed to optimize the synthesis process of Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 to improve its availability for lab experiments. Finally, more research is needed to investigate the potential side effects of Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 and its safety for human use.

Synthesis Methods

Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of the intermediate compound 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864.

Scientific Research Applications

Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-cancer properties by inhibiting the activity of Rho GTPases, which are involved in cell proliferation, migration, and invasion. Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 1864 has also been shown to have potential in treating neurological disorders such as Alzheimer's disease and epilepsy by inhibiting the activity of p21-activated kinase (PAK), which is involved in neuronal signaling.

properties

CAS RN

4529-13-9

Product Name

Ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Molecular Formula

C23H28BrNO5

Molecular Weight

478.4 g/mol

IUPAC Name

ethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H28BrNO5/c1-6-29-17-9-13(8-14(24)21(17)27)19-18(22(28)30-7-2)12(3)25-15-10-23(4,5)11-16(26)20(15)19/h8-9,19,25,27H,6-7,10-11H2,1-5H3

InChI Key

UWYWQNXNSGBCIO-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)Br)O

Origin of Product

United States

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